

spectroscopic comparison between 4-Methylpyridine N-oxide and 4-picoline

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Compound of Interest

Compound Name: 4-Methylpyridine N-oxide

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A Spectroscopic Showdown: 4-Methylpyridine N-oxide vs. 4-Picoline

In the realm of heterocyclic chemistry, **4-methylpyridine N-oxide** and its parent compound, 4-picoline (4-methylpyridine), serve as crucial building blocks and ligands in a multitude of applications, from catalysis to materials science and drug development. While structurally similar, the introduction of an N-oxide functional group dramatically alters the electronic properties and, consequently, the spectroscopic signatures of the molecule. This guide provides a detailed comparative analysis of the spectroscopic characteristics of **4-methylpyridine N-oxide** and 4-picoline, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Molecular Structures at a Glance

The foundational difference between these two compounds lies in the oxidation state of the nitrogen atom within the pyridine ring. In 4-picoline, the nitrogen atom possesses a lone pair of electrons, contributing to its basicity. In **4-methylpyridine N-oxide**, this lone pair is engaged in a coordinate covalent bond with an oxygen atom, which significantly influences the electron distribution throughout the aromatic system.

Caption: Molecular structures of 4-picoline and **4-Methylpyridine N-oxide**.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for **4-methylpyridine N-oxide** and 4-picoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Methylpyridine N-oxide	CDCl ₃	8.13 (d, 2H), 7.12 (d, 2H), 2.37 (s, 3H)[1]
4-Picoline	CDCl ₃	8.46 (d, 2H), 7.10 (d, 2H), 2.35 (s, 3H)

¹³C NMR Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Methylpyridine N-oxide	CDCl ₃	138.4, 138.0, 126.6, 20.1[1]
4-Picoline	DMSO-d ₆	149.1, 146.9, 124.5, 20.7

Infrared (IR) Spectroscopy

Compound	Key Vibrational Frequencies (cm ⁻¹)
4-Methylpyridine N-oxide	~1250 (N-O stretch), Aromatic C-H and C=C/C=N stretches
4-Picoline	Aromatic C-H and C=C/C=N stretches, C-H bending of methyl group

Mass Spectrometry (MS)

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4-Methylpyridine N-oxide	109[2][3]	93 ([M-O] ⁺), 78, 66
4-Picoline	93	92 ([M-H] ⁺), 66, 65

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

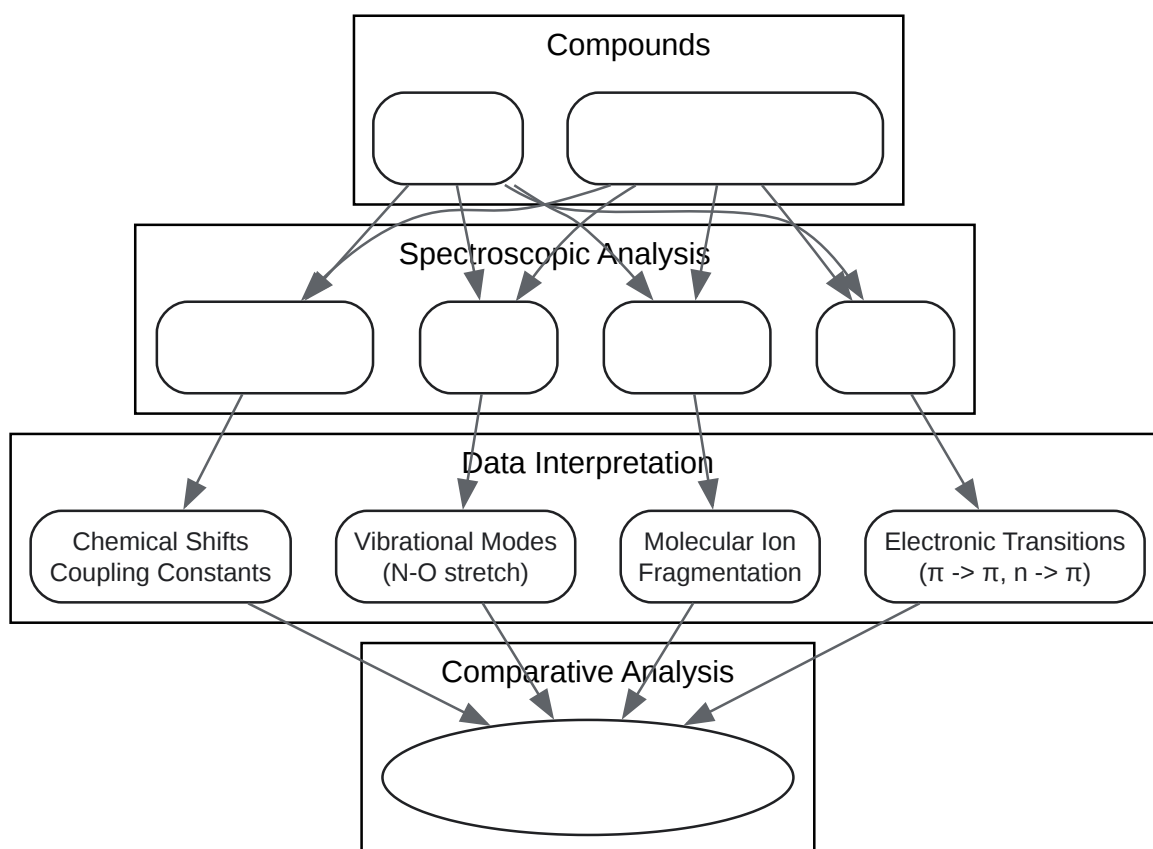
- **Sample Preparation (KBr Pellet Technique):** Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum.

Spectroscopic Comparison Workflow

The following diagram illustrates a logical workflow for a comprehensive spectroscopic comparison of **4-methylpyridine N-oxide** and 4-picoline.



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Caption: Workflow for the spectroscopic comparison of two related compounds.

Discussion of Spectroscopic Differences

The presence of the N-oxide group in **4-methylpyridine N-oxide** leads to distinct and predictable changes in its spectra compared to 4-picoline.

- **NMR Spectroscopy:** In the ^1H NMR spectrum of **4-methylpyridine N-oxide**, the aromatic protons are shifted to slightly different positions due to the altered electron density in the ring. The protons ortho to the N-oxide group are typically deshielded. In the ^{13}C NMR spectrum, the carbon atoms of the pyridine ring in the N-oxide also exhibit shifts indicative of the change in electronic environment.
- **IR Spectroscopy:** The most significant difference in the IR spectra is the presence of a strong absorption band around 1250 cm^{-1} for **4-methylpyridine N-oxide**, which is characteristic of the N-O stretching vibration. This peak is absent in the spectrum of 4-picoline.
- **Mass Spectrometry:** The mass spectrum of **4-methylpyridine N-oxide** shows a molecular ion peak at m/z 109. A prominent fragment is observed at m/z 93, corresponding to the loss of an oxygen atom ($[\text{M-O}]^+$), which is the molecular ion of 4-picoline. The mass spectrum of 4-picoline has its molecular ion peak at m/z 93.

This comparative guide highlights the power of spectroscopic techniques in elucidating the structural and electronic differences between closely related molecules. The distinct spectroscopic fingerprints of **4-methylpyridine N-oxide** and 4-picoline provide a clear basis for their identification and characterization in various scientific and industrial applications.

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